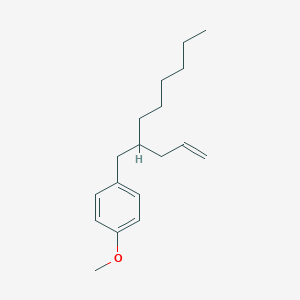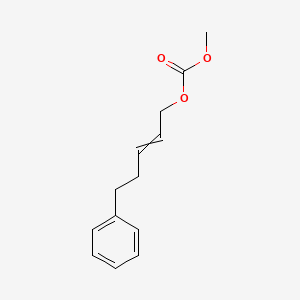
Methyl 5-phenylpent-2-en-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-phenylpent-2-en-1-yl carbonate is an organic compound with a molecular formula of C13H16O3 It is a carbonate ester derived from the reaction between methyl carbonate and 5-phenylpent-2-en-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylpent-2-en-1-yl carbonate typically involves the reaction of 5-phenylpent-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
5-phenylpent-2-en-1-ol+methyl chloroformate→methyl 5-phenylpent-2-en-1-yl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-phenylpent-2-en-1-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate ester can be hydrolyzed to produce 5-phenylpent-2-en-1-ol and carbon dioxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different carbonate esters.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Hydrolysis: 5-phenylpent-2-en-1-ol and carbon dioxide.
Transesterification: Various carbonate esters.
Reduction: 5-phenylpent-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
Methyl 5-phenylpent-2-en-1-yl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of prodrugs, where the carbonate ester acts as a protecting group for active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of polymeric materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 5-phenylpent-2-en-1-yl carbonate involves its ability to undergo hydrolysis or transesterification reactions. These reactions can release the active 5-phenylpent-2-en-1-ol, which can then participate in further chemical or biological processes. The molecular targets and pathways involved depend on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-phenylpent-2-en-1-yl carbonate: Similar structure but with an ethyl group instead of a methyl group.
Propyl 5-phenylpent-2-en-1-yl carbonate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness: Methyl 5-phenylpent-2-en-1-yl carbonate is unique due to its specific reactivity and the ease with which it can be synthesized. Its methyl group provides distinct chemical properties compared to its ethyl and propyl analogs, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Eigenschaften
CAS-Nummer |
791602-98-7 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
methyl 5-phenylpent-2-enyl carbonate |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-5,7-9H,6,10-11H2,1H3 |
InChI-Schlüssel |
JEJLQYWGDKHHJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCC=CCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)

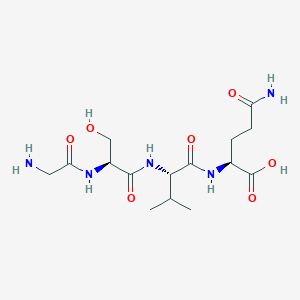
amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
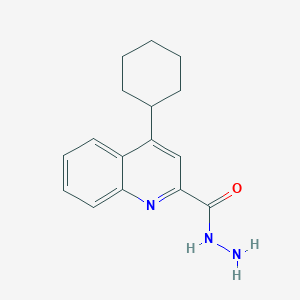
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
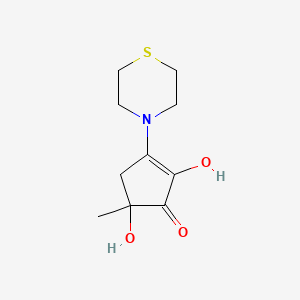
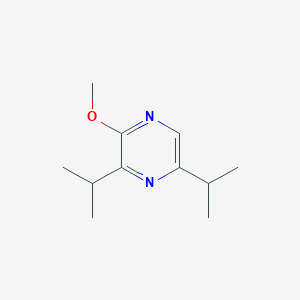
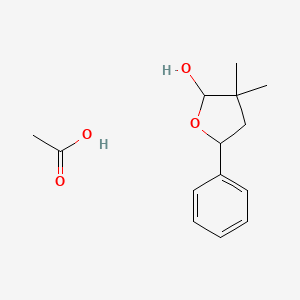
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
